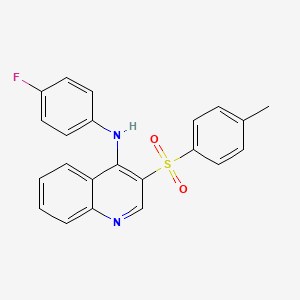

N-(4-fluorofenil)-3-tosilquinolin-4-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenyl)-3-tosylquinolin-4-amine: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 4-fluorophenyl and tosyl groups in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Aplicaciones Científicas De Investigación

Chemistry: N-(4-fluorophenyl)-3-tosylquinolin-4-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, the compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies.

Medicine: N-(4-fluorophenyl)-3-tosylquinolin-4-amine has shown promise in preclinical studies as a potential drug candidate for the treatment of infectious diseases and cancer. Its unique chemical properties enable it to selectively target specific enzymes and receptors involved in disease progression.

Industry: The compound is used in the development of new materials with enhanced properties, such as improved thermal stability and electrical conductivity. It is also employed in the production of dyes and pigments for various industrial applications.

Mecanismo De Acción

Target of Action

Similar compounds such as gefitinib selectively target the mutant proteins in malignant cells . Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

For instance, Gefitinib inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the EGFR .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .

Result of Action

For instance, 2-(4-fluorophenyl) imidazole-5-ones derivatives showed a more reliable anti-cancer drug candidate against MCF-7 cell line using QSAR analysis, molecular docking assessment, and pharmacokinetics analysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-tosylquinolin-4-amine typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the 4-fluorophenyl and tosyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of N-(4-fluorophenyl)-3-tosylquinolin-4-amine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-fluorophenyl)-3-tosylquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the tosyl group.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Comparación Con Compuestos Similares

- N-(3-chloro-4-fluorophenyl)acetamide

- N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide

- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide

Uniqueness: N-(4-fluorophenyl)-3-tosylquinolin-4-amine stands out due to its unique combination of the 4-fluorophenyl and tosyl groups, which confer enhanced chemical stability and biological activity. This makes it a versatile compound with a wide range of applications in scientific research and industry.

Actividad Biológica

N-(4-fluorophenyl)-3-tosylquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

N-(4-fluorophenyl)-3-tosylquinolin-4-amine is characterized by a quinoline scaffold, which is known for its broad spectrum of biological activities. The synthesis of this compound typically involves the reaction of 4-fluoroaniline with tosylated quinoline derivatives. The general synthetic route can be summarized as follows:

- Starting Materials : 4-fluoroaniline and tosylated quinoline.

- Reaction Conditions : The reaction is usually conducted under controlled temperature and solvent conditions to optimize yield and purity.

- Purification : Post-reaction, the compound is purified using techniques like recrystallization or chromatography.

Biological Activity Overview

The biological activity of N-(4-fluorophenyl)-3-tosylquinolin-4-amine has been investigated in various studies, revealing its potential as an antileishmanial agent, among other activities.

Antileishmanial Activity

Recent studies have highlighted the compound's efficacy against Leishmania species. In particular, derivative compounds similar to N-(4-fluorophenyl)-3-tosylquinolin-4-amine have shown promising results:

- Inhibitory Concentration (IC50) : The IC50 values for related compounds were found to be as low as 1 µM against L. amazonensis, indicating potent antileishmanial activity .

- Mechanism of Action : The proposed mechanism involves multi-target action, leading to mitochondrial membrane depolarization, accumulation of reactive oxygen species (ROS), and induction of apoptosis-like cell death in parasites .

Other Biological Activities

Beyond antileishmanial effects, compounds within this chemical class have demonstrated various biological properties:

- Antimicrobial : Quinoline derivatives are well-documented for their antibacterial and antifungal activities .

- Antitumor : The structure has been associated with anticancer properties, likely through inhibition of key signaling pathways involved in tumor growth .

- Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which could be relevant in cancer therapy.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinoline derivatives:

- Study on Antileishmanial Activity :

- Structure-Activity Relationship (SAR) :

Summary of Biological Activities

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-fluorophenyl)-3-tosylquinolin-4-amine | Antileishmanial | 1 | Mitochondrial depolarization, ROS accumulation |

| Related Quinoline Derivative 1 | Antimicrobial | 5 | Cell membrane disruption |

| Related Quinoline Derivative 2 | Antitumor | 10 | Kinase inhibition |

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O2S/c1-15-6-12-18(13-7-15)28(26,27)21-14-24-20-5-3-2-4-19(20)22(21)25-17-10-8-16(23)9-11-17/h2-14H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPMCCCHCFANEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.